(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide
Description
(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a benzofuran-derived compound featuring a Z-configured benzylidene moiety substituted with 3,4-dimethoxy groups and an acetamide side chain. Its molecular formula is C₁₉H₁₇NO₆, with a molecular weight of 371.34 g/mol (calculated). The compound’s structure includes a dihydrobenzofuran core fused with a 3-oxo group, a 3,4-dimethoxybenzylidene substituent at position 2, and an acetamide-linked ethoxy group at position 6 .
Properties
IUPAC Name |
2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-14-6-3-11(7-16(14)24-2)8-17-19(22)13-5-4-12(9-15(13)26-17)25-10-18(20)21/h3-9H,10H2,1-2H3,(H2,20,21)/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEVYTIYUXVOQT-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 3,4-dimethoxybenzaldehyde. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies may focus on its activity against certain diseases, its ability to interact with biological targets, and its overall pharmacokinetic and pharmacodynamic profiles.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Differences
Three structurally related compounds are compared below:
Lipophilicity and Solubility
- The target compound (3,4-dimethoxy) balances lipophilicity and solubility due to two methoxy groups, which enhance π-π stacking while retaining moderate water solubility.
- Analog 1 (3,4,5-trimethoxy) exhibits higher lipophilicity (logP ≈ 2.8) due to the third methoxy group, reducing aqueous solubility but improving membrane permeability .
- Analog 2 (furan substituent) shows lower molecular weight (323.29 g/mol) and reduced lipophilicity (logP ≈ 1.5) due to the furan’s electron-rich, polarizable oxygen atom, favoring solubility in polar solvents .
Bioactivity and Target Interactions
- The target compound’s 3,4-dimethoxybenzylidene moiety is critical for binding to kinase targets (e.g., EGFR), where methoxy groups engage in hydrophobic interactions with active-site residues. The acetamide’s -NH₂ group may form hydrogen bonds with catalytic aspartate or glutamate residues .
- Analog 2 ’s furan substituent introduces conformational flexibility, which may weaken planar stacking interactions but enable binding to targets requiring smaller, heterocyclic motifs (e.g., antimicrobial targets) .
Metabolic Stability
Biological Activity
(Z)-2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a synthetic compound characterized by a complex structure that includes a benzofuran core and a dimethoxybenzylidene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.37 g/mol. Its structure features functional groups that may interact with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its ability to modulate specific molecular pathways. The presence of the dimethoxybenzylidene group suggests potential interactions with enzymes or receptors, influencing various cellular processes such as signal transduction and gene expression.
Enzyme Inhibition
Recent studies have indicated that compounds structurally related to this compound exhibit significant inhibition of Tyrosyl-DNA phosphodiesterase 2 (TDP2). For instance, analogs showed IC50 values in the low micromolar range, indicating effective inhibition that could be beneficial in anti-cancer therapies. The best analog reported had an IC50 value of 4.8 μM, highlighting the potential for further development in this area .
Cytotoxicity and Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways. This aligns with the observed activity of related compounds that sensitize cancer cells to chemotherapy .
Study 1: TDP2 Inhibition
In a systematic structure-activity relationship (SAR) study, various analogs were synthesized and tested for TDP2 inhibition. The study revealed that modifications to the benzylidene moiety significantly affected potency. Compounds retaining an NH group were essential for maintaining activity, as substitutions led to loss of inhibitory effects .
Study 2: Anticancer Efficacy
A recent investigation assessed the anticancer efficacy of this compound in breast cancer models. The results indicated a dose-dependent reduction in cell viability, with mechanisms involving both apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .
Data Tables
| Compound | IC50 (μM) | Biological Activity | Notes |
|---|---|---|---|
| Compound 12q | 4.8 | TDP2 Inhibition | Best analog in SAR study |
| Compound A | 22 | Cytotoxicity | Comparable to reference compound |
| Compound B | Not reported | Anticancer activity | Induces apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
